1,2-Di-p-tolylethane
Overview
Description
Synthesis Analysis
The synthesis of related compounds, such as 1,2-disilylethanes, has been explored using electrochemical methods. The paper on the electrochemical synthesis of 1,2-disilylethanes reports a novel method that avoids the use of noble metal reagents or catalysts, which are typically employed in such syntheses. Instead, the method utilizes oxidation of α-silylacetic acids at platinum anodes, a process known as Kolbe electrolysis, to achieve good yields of 1,2-disilylethanes, many of which were previously unknown .
Molecular Structure Analysis
While the molecular structure of 1,2-Di-p-tolylethane is not directly analyzed in the provided papers, the study of phosphorus-containing polyurethanes based on 1,2-dihydroxy-1,2-bis(diethoxyphosphinyl)ethane (DBE) offers insights into the structural analysis of organic compounds. Techniques such as Fourier transform-infrared (FT-IR) spectroscopy and proton nuclear magnetic resonance spectroscopy (1H-NMR) are employed to characterize the synthesized polyurethanes, which could similarly be applied to the structural analysis of 1,2-Di-p-tolylethane .
Chemical Reactions Analysis
The papers do not specifically address the chemical reactions of 1,2-Di-p-tolylethane. However, the reactions of DBE with various diisocyanates to synthesize phosphorus-containing polyurethanes are detailed, indicating a potential avenue for exploring the reactivity of 1,2-Di-p-tolylethane with diisocyanates or similar reagents .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized phosphorus-containing polyurethanes, such as thermal properties, fire resistance, and smoke evolution, are characterized using differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and dynamic mechanical analysis (DMA). These methods provide a comprehensive understanding of the material properties, which could be relevant when studying the properties of 1,2-Di-p-tolylethane .
Scientific Research Applications
Summary of the Application
1,2-Di-p-tolylethane has been used in the study of electronic structures of conjugated hydrocarbons . This research is particularly focused on the electronic excitation spectra of these molecules .
Methods of Application
The study utilized two new ‘spectroscopic’ CNDO model parametrizations to analyze the electronic excitation spectra of the double-benzene-ring molecules 1,2-di(p-tolyl)ethane . The CNDO/S3 model was used to predict orbital eigenvalue spectra .
Results or Outcomes
The model predicted orbital eigenvalue spectra which are in quantitative (Δ E ∼0.1 eV) correspondence with the ultraviolet photoemission spectra of those molecules for which they have been measured . Its predictions of the ultraviolet absorption spectra of 1,2-di(p-tolyl)eth
Application in Chemical Physics
Summary of the Application
1,2-Di-p-tolylethane has been used in the study of electronic structures of conjugated hydrocarbons . This research is particularly focused on the electronic excitation spectra of these molecules .
Methods of Application
The study utilized two new ‘spectroscopic’ CNDO model parametrizations to analyze the electronic excitation spectra of the double-benzene-ring molecules 1,2-di(p-tolyl)ethane . The CNDO/S3 model was used to predict orbital eigenvalue spectra .
Results or Outcomes
The model predicted orbital eigenvalue spectra which are in quantitative (Δ E ∼0.1 eV) correspondence with the ultraviolet photoemission spectra of those molecules for which they have been measured . Its predictions of the ultraviolet absorption spectra of 1,2-di(p-tolyl)ethane are equally quantitative .
Application in Electronic Structure Studies
Summary of the Application
1,2-Di-p-tolylethane has been used in the study of electronic structures . This research is particularly focused on the electronic excitation spectra of these molecules .
Methods of Application
The study utilized a model to analyze the electronic excitation spectra of 1,2-di(p-tolyl)ethane . The model was used to predict the symmetry of the radical anion ESR spectra of 1,2-di(p-tolyl)ethane .
Results or Outcomes
The model correctly predicted the observed symmetry of the radical anion ESR spectra of 1,2-di(p-tolyl)ethane . A substantial alteration in the symmetry of the ESR radical anion spectra is predicted for the case .
Safety And Hazards
1,2-Di-p-tolylethane is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) due to its acute oral toxicity . It is advised to avoid dust formation, ingestion, and inhalation. It should not come in contact with skin or eyes. Personal protective equipment and chemical impermeable gloves should be worn while handling this compound .
properties
IUPAC Name |
1-methyl-4-[2-(4-methylphenyl)ethyl]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18/c1-13-3-7-15(8-4-13)11-12-16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCCQFUHBIRHLQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC2=CC=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70202079 | |
Record name | 1,2-Di-p-tolylethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70202079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White to pale brown solid; [MSDSonline] | |
Record name | 1,2-Di-p-tolylethane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/8099 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1,2-Di-p-tolylethane | |
CAS RN |
538-39-6 | |
Record name | 1,2-Bis(4-methylphenyl)ethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=538-39-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Di-p-tolylethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538396 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Di-p-tolylethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70202079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-Dimethylbibenzyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,2-DI-P-TOLYLETHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UA2ZYH96IH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.